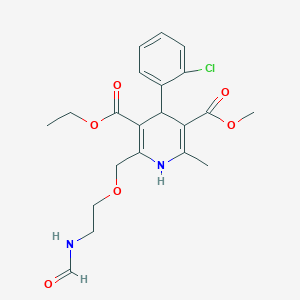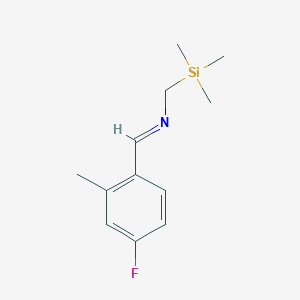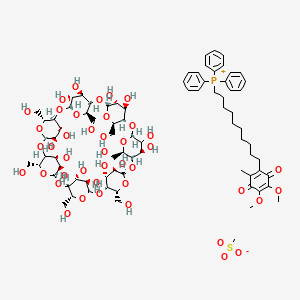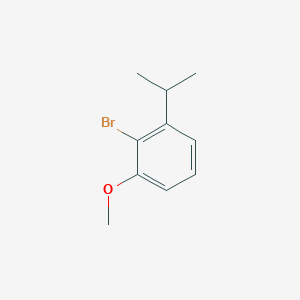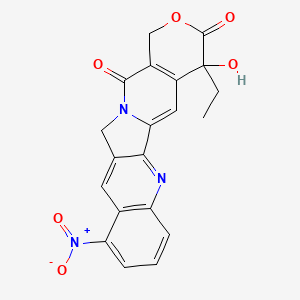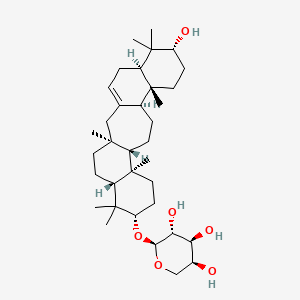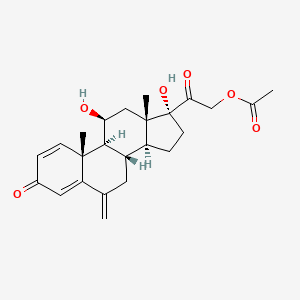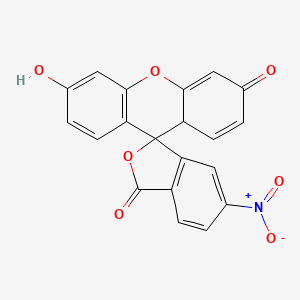
Nitrofluorescein, Isomer 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Nitrofluorescein, Isomer 2 involves the reaction of 4-nitrophthalic acid or 4-nitrophthalic anhydride with benzene-1,3-diol in methanesulphonic acid. The reaction mixture is then quenched with a solvent to precipitate the product, which is isolated and heated in water to hydrolyze any methanesulphonic acid ester present . This method yields a mixture of 3′,6′-dihydroxy-6-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one and 3′,6′-dihydroxy-5-nitrospiro[2-benzofuran-3,9′-xanthene]-1-one .
Analyse Chemischer Reaktionen
Nitrofluorescein, Isomer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield aminofluorescein derivatives .
Wissenschaftliche Forschungsanwendungen
Nitrofluorescein, Isomer 2 is widely used in scientific research due to its fluorescent properties. It is commonly used as a labeling reagent for proteins in biochemical assays and diagnostic techniques . In biology and medicine, it is used in the fluorescent antibody technique for the rapid identification of pathogens . Additionally, it has applications in the study of molecular interactions and cellular processes.
Wirkmechanismus
The mechanism of action of Nitrofluorescein, Isomer 2 involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s molecular structure, which allows it to absorb light and re-emit it at a different wavelength. This property makes it useful for labeling and detecting proteins and other biomolecules in various assays .
Vergleich Mit ähnlichen Verbindungen
Nitrofluorescein, Isomer 2 is similar to other nitrofluorescein derivatives, such as 3′-Nitrofluorescein and 5′-Nitrofluorescein. These compounds share similar fluorescent properties but differ in their specific molecular structures and reactivity. For example, 3′-Nitrofluorescein and 5′-Nitrofluorescein have different positions of the nitro group on the fluorescein molecule, which can affect their fluorescence and reactivity . This compound is unique in its specific application as a labeling reagent for proteins and its use in the fluorescent antibody technique .
Eigenschaften
Molekularformel |
C20H11NO7 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
6'-hydroxy-5-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,14,23H |
InChI-Schlüssel |
RHDXWVNMKSBQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=C2C1C3(C4=C(O2)C=C(C=C4)O)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


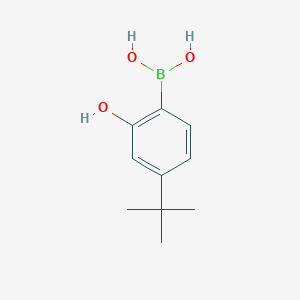
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)


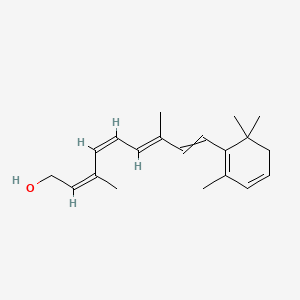
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
